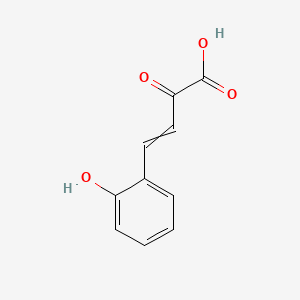

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

145761-42-8 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+ |

InChI Key |

HMXOGGUFCBUALL-AATRIKPKSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Preparation of 4 2 Hydroxyphenyl 2 Oxobut 3 Enoic Acid

De Novo Chemical Synthesis Strategies

The chemical synthesis of 4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid primarily relies on carbon-carbon bond-forming reactions that construct the α,β-unsaturated α-keto acid backbone. The Claisen-Schmidt condensation, a variant of the aldol condensation, is a cornerstone of this approach. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

Multi-step Reaction Pathways

A plausible multi-step reaction pathway for the synthesis of this compound involves the base-catalyzed condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with pyruvic acid. This reaction is a classic example of a crossed aldol condensation. youtube.comnih.gov

The general steps are as follows:

Enolate Formation: In the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide), an α-hydrogen from pyruvic acid is abstracted to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate of pyruvic acid then attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a tetrahedral alkoxide intermediate.

Aldol Addition: Protonation of the alkoxide intermediate yields a β-hydroxy-α-keto acid, 4-hydroxy-4-(2-hydroxyphenyl)-2-oxobutanoic acid.

Dehydration: Subsequent heating or treatment with acid or base leads to the elimination of a water molecule (dehydration) to form the α,β-unsaturated product, this compound. The conjugation with the aromatic ring and the second carbonyl group provides the thermodynamic driving force for this step.

A similar synthesis has been described for a range of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, where substituted acetophenones are reacted with dimethyl oxalate (B1200264) in the presence of a base like sodium methoxide (B1231860). nih.gov Hydrolysis of the resulting ester would yield the desired acid. While this demonstrates a viable synthetic route for analogous compounds, the direct condensation of salicylaldehyde with pyruvate (B1213749) is a more direct approach.

Stereoselective Synthesis Approaches

The double bond formed during the dehydration step of the aldol condensation can exist as either the (E) or (Z) isomer. In the case of Claisen-Schmidt condensations leading to α,β-unsaturated carbonyl compounds, the trans or (E)-isomer is generally the thermodynamically more stable and, therefore, the major product. This stereoselectivity is driven by minimizing steric hindrance between the substituents on the double bond. For this compound, the (E)-isomer is the expected and predominantly reported stereoisomer. monarchinitiative.orgebi.ac.uk

While the inherent thermodynamics of the reaction favor the (E)-isomer, achieving high stereoselectivity often depends on the reaction conditions. Specific catalysts and reaction conditions can be employed to enhance the formation of one isomer over the other, although for this specific compound, the intrinsic preference for the (E) configuration is typically sufficient for practical purposes.

Evaluation of Reaction Efficiencies and Yields

The efficiency of the Claisen-Schmidt condensation can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Quantitative yields have been reported for some Claisen-Schmidt reactions conducted under solvent-free conditions using sodium hydroxide as a catalyst. wikipedia.org The use of solid NaOH (20 mol%) with grinding has been shown to produce excellent yields (96-98%) of α,α'-bis-(substituted-benzylidene)cycloalkanones in a short reaction time. nih.gov

The table below summarizes typical yields for Claisen-Schmidt condensations of various aromatic aldehydes with ketones, which can be considered analogous to the synthesis of the target compound.

| Reactants | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde and Acetophenone (B1666503) | Schiff-base metal complexes | Not specified | >90 | researchgate.net |

| Benzaldehyde and Acetophenone | Cationic/Nonionic Surfactants | Micellar solution | Good to very good | researchgate.net |

| Benzaldehyde and Cyclohexanone | Solid NaOH (20 mol%) | Solvent-free (grinding) | 98 | nih.gov |

| Substituted benzaldehydes and 2-acetylpyridine | KOH | Ethanol | 60.47 | unib.ac.id |

It is important to note that the yields can vary significantly based on the specific substrates and reaction conditions. For the synthesis of this compound, optimization of the reaction parameters would be necessary to achieve high efficiency.

Enzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic methods provide an attractive alternative to traditional chemical synthesis, often offering higher selectivity, milder reaction conditions, and a better environmental profile. Aldolases, in particular, are powerful enzymes for stereoselective carbon-carbon bond formation. nih.gov

Biosynthetic Routes in Microbial Systems

While a direct, complete microbial biosynthetic pathway for this compound has not been fully elucidated, its structural components suggest potential origins from microbial secondary metabolism. The 2-hydroxyphenyl moiety is related to salicylic (B10762653) acid, which is synthesized by a number of bacteria, including Pseudomonas, Bacillus, and Mycobacteria, often as a precursor to siderophores. nih.govnih.gov Bacterial salicylic acid biosynthesis typically proceeds from chorismate via the action of isochorismate synthase and isochorismate pyruvate lyase. nih.gov

The 2-oxobut-3-enoic acid moiety is derived from pyruvate, a central metabolite in microbial metabolism. nih.govfrontiersin.org It is conceivable that a microbial pathway could exist where a salicylaldehyde intermediate, derived from salicylic acid, undergoes an aldol condensation with pyruvate. Indeed, enzymes that catalyze such reactions are known to exist in bacterial catabolic pathways.

Furthermore, the structure of the target compound is reminiscent of intermediates in polyketide biosynthesis. Bacterial type II polyketide synthases (PKSs) are responsible for producing a vast array of aromatic natural products. researchgate.net These enzymatic assembly lines iteratively condense simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) to generate a poly-β-keto chain, which is then cyclized and aromatized to produce diverse polycyclic aromatic compounds. wikipedia.org It is plausible that a PKS pathway, potentially involving a starter unit derived from salicylic acid or a related phenolic compound, could generate a precursor that is subsequently modified to yield this compound. However, this remains a hypothetical route without direct experimental evidence.

Enzyme-Mediated Transformations from Precursor Molecules

A more direct and experimentally supported chemoenzymatic approach involves the use of aldolases to catalyze the condensation of salicylaldehyde and pyruvate. The enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), found in the naphthalene (B1677914) degradation pathway of Pseudomonas, is particularly well-suited for this transformation. researchgate.net NahE naturally catalyzes the reversible aldol condensation of salicylaldehyde and pyruvate to form o-hydroxybenzylidenepyruvate, which is another name for this compound. researchgate.net

The reaction proceeds as follows:

Salicylaldehyde + Pyruvate ⇌ this compound + H₂O

The NahE enzyme is a type 1 aldolase (B8822740) that has been shown to be a robust and versatile catalyst, accepting a wide range of aromatic and aliphatic aldehydes as substrates. nih.govresearchgate.net Studies have demonstrated that NahE can be used for the preparative-scale synthesis of various α,β-unsaturated 2-oxo acids with high efficiency. researchgate.net

The table below summarizes the yields of NahE-catalyzed condensation of various substituted benzaldehydes with pyruvate.

| Aldehyde Substrate | Product | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | (3E)-4-(2-Nitrophenyl)-2-oxobut-3-enoic acid | 99 | thieme-connect.com |

| 2-Methoxybenzaldehyde | (3E)-4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid | 96 | thieme-connect.com |

| 2-Iodobenzaldehyde | (3E)-4-(2-Iodophenyl)-2-oxobut-3-enoic acid | 97 | thieme-connect.com |

| 3-Methoxybenzaldehyde | (3E)-4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid | 98 | thieme-connect.com |

| 4-Cyanobenzaldehyde | (3E)-4-(4-Cyanophenyl)-2-oxobut-3-enoic acid | 95 | thieme-connect.com |

The use of NahE offers a highly efficient and stereoselective route to (E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid under mild, aqueous conditions. The enzyme exhibits a high degree of stereoselectivity, predominantly forming the (E)-isomer. researchgate.net This biocatalytic approach avoids the use of harsh reagents and can often be performed with whole cells, simplifying the process and reducing costs. researchgate.net

Optimization of Biocatalytic Reaction Conditions

The successful chemoenzymatic synthesis of this compound is highly dependent on the fine-tuning of the biocatalytic reaction conditions. Key parameters that are typically optimized include pH, temperature, substrate concentration, and the choice of biocatalyst, which can be an isolated enzyme or a whole-cell system.

One of the primary enzymatic routes for the synthesis of this compound is the aldol condensation of salicylaldehyde and pyruvate. This reaction is the reverse of the cleavage reaction catalyzed by the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45). kegg.jp This enzyme naturally catalyzes the retro-aldol cleavage of (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate and water to form salicylaldehyde and pyruvate as part of the naphthalene degradation pathway. kegg.jp By manipulating the reaction equilibrium, for instance by providing a high concentration of substrates, the enzyme can be driven in the synthetic direction.

Whole-cell biocatalysts, such as strains of Pseudomonas putida, are often employed for such transformations. These microorganisms can be advantageous as they contain the necessary enzymes and cofactors, potentially reducing the cost and complexity associated with using purified enzymes. The optimization of reaction conditions using a whole-cell biocatalyst involves several critical factors.

pH and Temperature: The catalytic activity of enzymes is profoundly influenced by pH and temperature. For instance, studies on Pseudomonas putida have shown that optimal conditions for the degradation of phenolic compounds, a related process, are often found at a neutral pH and a temperature of around 37°C. nih.gov Deviations from these optimal conditions, such as acidic or alkaline pH, can significantly retard bacterial growth and enzymatic activity. nih.govopenjournalsnigeria.org.ng Specifically, for the biotransformation of phenolic compounds by Pseudomonas putida, a pH of 7.0 and a temperature of 37°C have been identified as most suitable for maximizing removal of the substrate. nih.gov The growth of P. putida itself is also temperature-dependent, with vigorous growth typically observed around 30°C. banglajol.info

The following interactive data table summarizes the key parameters and their typical optimal ranges for the biocatalytic production of aromatic compounds using whole-cell systems like Pseudomonas putida.

| Parameter | Typical Optimal Range | Rationale |

| pH | 6.5 - 7.5 | Maintains optimal enzyme conformation and activity; supports robust microbial growth. openjournalsnigeria.org.ng |

| Temperature (°C) | 30 - 37 | Promotes high enzymatic reaction rates and supports the metabolic activity of the whole-cell catalyst. nih.govbanglajol.info |

| Substrate(s) | Salicylaldehyde, Pyruvate | Precursors for the aldol condensation reaction to form the target compound. kegg.jp |

| Biocatalyst | Pseudomonas putida (whole cells) or isolated trans-o-hydroxybenzylidenepyruvate hydratase-aldolase | Provides the necessary enzymatic machinery for the desired transformation. kegg.jpnih.gov |

| Substrate Feeding | Fed-batch (e.g., exponential or pulse feeding) | Avoids substrate inhibition and maintains cell viability and productivity over extended periods. researchgate.netnih.gov |

Detailed Research Findings:

Research into the enzymatic synthesis of related aromatic α-keto acids has demonstrated the feasibility of using whole-cell biocatalysts. For example, recombinant E. coli co-expressing xylose reductase and formate dehydrogenase has been successfully used for the bioreduction of aromatic α-keto esters. nih.gov Optimization of such systems often involves balancing the activities of the expressed enzymes and managing the stability of both the biocatalyst and the product. nih.gov In one study, optimizing the cell and substrate concentrations led to an 82% yield of the desired chiral alcohol. nih.gov

Furthermore, the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase has been shown to accept a broad range of aldehydes and 4-substituted 2-oxobut-3-enoates as substrates, indicating its potential versatility as a biocatalyst for the synthesis of various aromatic α-keto acids. kegg.jp The development of efficient chemoenzymatic processes for these compounds relies on a thorough understanding of the enzyme's substrate specificity and the optimization of the reaction environment to favor the synthetic pathway over the degradative one.

Chemical Reactivity and Transformation Pathways of 4 2 Hydroxyphenyl 2 Oxobut 3 Enoic Acid

Electrophilic and Nucleophilic Reactions of the α-Keto Acid Moiety

The α-keto acid portion of the molecule contains two adjacent carbonyl groups (a ketone at C-2 and a carboxylic acid at C-1), which are central to its reactivity. The carbon atoms of both the ketone and carboxylic acid groups are electrophilic due to the polarization of the carbon-oxygen double bonds. ncert.nic.inlibretexts.org This electrophilicity makes them susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of carbonyl compounds. ncert.nic.inlibretexts.org The ketone at the C-2 position can undergo addition reactions with a variety of nucleophiles. For instance, reaction with hydrogen cyanide (HCN) can yield a cyanohydrin, while reaction with alcohols in the presence of an acid catalyst can form ketals. ncert.nic.in The carboxylic acid group can be converted into esters through Fischer esterification with alcohols under acidic conditions, or into amides via reaction with amines, often requiring an activating agent.

Structurally, α-keto acids possess both a keto carbonyl group and a carboxylic acid, enabling them to participate in a variety of reactions such as esterification and nucleophilic addition. mdpi.com The reactivity of the α-keto acid moiety can be influenced by the adjacent functional groups. The acidity of the carboxylic acid proton can be affected by the electron-withdrawing nature of the neighboring ketone.

Table 1: Representative Reactions of the α-Keto Acid Moiety

| Reaction Type | Reagent(s) | Product Type | Functional Group Targeted |

| Nucleophilic Addition | HCN, base catalyst | Cyanohydrin | Ketone (C=O) |

| Ketal Formation | R'OH, H+ catalyst | Ketal | Ketone (C=O) |

| Esterification | R'OH, H+ catalyst | Ester | Carboxylic Acid (-COOH) |

| Amide Formation | R'NH2, DCC/EDC | Amide | Carboxylic Acid (-COOH) |

| Reduction | NaBH4, LiAlH4 | α-Hydroxy Acid | Ketone (C=O) |

| Reductive Amination | NH3/H2, catalyst | α-Amino Acid | Ketone (C=O) |

Reactions Involving the Hydroxyphenyl Group

The hydroxyphenyl group, specifically a phenol (B47542), imparts its own characteristic reactivity to the molecule. The hydroxyl (-OH) group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, the positions ortho and para to the hydroxyl group are already substituted or influenced by the bulky side chain, which can sterically hinder further substitution. The deactivating effect of the electron-withdrawing but-3-enoic acid side chain on the aromatic ring also reduces its susceptibility to electrophilic attack compared to simple phenols.

The phenolic hydroxyl group itself is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can undergo reactions such as Williamson ether synthesis with alkyl halides to form ethers, or acylation with acid chlorides or anhydrides to form esters.

Table 2: Potential Reactions of the Hydroxyphenyl Group

| Reaction Type | Reagent(s) | Product Type |

| Etherification (Williamson) | Base (e.g., NaOH), R-X | Phenyl Ether |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)2O) | Phenyl Ester |

| Deprotonation | Strong Base (e.g., NaH) | Phenoxide Salt |

Olefinic Bond Reactivity and Stereochemical Considerations

The molecule features an α,β-unsaturated carbonyl system, where the olefinic double bond is conjugated with both the C-2 keto group and the aromatic ring. wikipedia.org This conjugation delocalizes the π-electrons across the system, which significantly influences the reactivity of the double bond. wikipedia.orgmasterorganicchemistry.com The C-4 carbon, being in the β-position relative to the C-2 ketone, becomes electrophilic and is susceptible to nucleophilic attack in a conjugate (or Michael) addition reaction. masterorganicchemistry.com This allows for the addition of a wide range of soft nucleophiles, such as amines, thiols, and enolates, to the C-4 position.

The olefinic bond also allows for reactions typical of alkenes, such as addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr). However, the regioselectivity of these additions is controlled by the electronic effects of the conjugated system. The double bond can also be reduced, for example, through catalytic hydrogenation, which would saturate the butene chain.

Table 3: Reactivity of the Conjugated Olefinic Bond

| Reaction Type | Reagent(s) | Product Description |

| Conjugate (Michael) Addition | Nu-H (e.g., R2NH, RSH) | Addition of nucleophile at C-4 |

| Halogenation | X2 (e.g., Br2) | Dihaloalkane |

| Hydrohalogenation | HX (e.g., HBr) | Haloalkane |

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Saturated Alkane Side Chain |

Intramolecular Cyclization and Rearrangement Mechanisms

The ortho positioning of the phenolic hydroxyl group relative to the conjugated side chain creates an ideal scaffold for intramolecular cyclization. This reaction is facilitated by the ability of the hydroxyl group to act as an internal nucleophile.

Under acidic or basic conditions, the phenolic oxygen can attack one of the electrophilic centers in the side chain. A likely and common pathway is the intramolecular Michael addition, where the hydroxyl group attacks the electrophilic C-4 position of the conjugated system. This would lead to the formation of a six-membered ring, resulting in a chromane (B1220400) derivative.

Alternatively, under conditions that favor lactonization, the hydroxyl group could attack the carbonyl carbon of the carboxylic acid. However, this would require the formation of a strained seven-membered ring, making it less favorable than other cyclization pathways. A more plausible cyclization involves an initial isomerization followed by attack on the ketone, potentially leading to benzofuran (B130515) derivatives, a common transformation for related structures. acs.org Research on similar compounds has shown that intramolecular cyclization can be a facile process, sometimes occurring spontaneously or in the presence of mild catalysts. urfu.ruresearchgate.net

Degradation and Stability Pathways under Controlled Conditions

The stability of this compound is influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents. As an α-keto acid, it is susceptible to degradation, particularly through decarboxylation. nih.govresearchgate.net The carbonyl group at the α-position can facilitate the loss of the carboxyl group as carbon dioxide, especially upon heating or under oxidative conditions. organic-chemistry.org

Under acidic conditions, hydrolysis of the vinyl ether linkage that might be formed via tautomerization could occur. In basic media, retro-aldol or retro-Claisen type reactions could potentially cleave the C3-C4 bond. The phenolic moiety can be susceptible to oxidation, especially in the presence of air and base, which could lead to the formation of quinone-type structures and further polymerization or degradation. Studies on similar α-ketoacyl compounds show a decrease in stability at higher temperatures and that the degradation can involve complex pathways, including the formation of Schiff bases in the presence of amino acids. nih.govresearchgate.netnih.gov

The degradation of related phenolic compounds in biological or environmental systems often proceeds via hydroxylation of the aromatic ring followed by ring cleavage, a process catalyzed by dioxygenase enzymes. plos.org While this is a biochemical pathway, it highlights the inherent susceptibility of the phenolic ring to oxidative degradation.

Structural Modifications and Derivative Synthesis of 4 2 Hydroxyphenyl 2 Oxobut 3 Enoic Acid Analogs

Design Principles for Structural Diversification

The primary driver for the structural diversification of 4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid analogs is the exploration of structure-activity relationships (SAR). researchgate.net A key therapeutic target for this class of compounds is the enzyme kynurenine-3-hydroxylase (K3H), and analogs have been developed as potent inhibitors. researchgate.netnih.gov The design principle involves synthesizing a series of related compounds to identify which molecular features enhance inhibitory potency and cellular activity. researchgate.net By modifying specific functional groups, researchers can probe the interactions between the inhibitor and the enzyme's active site. This systematic approach aims to develop compounds with improved efficacy, potentially for neuroprotective applications by preventing the synthesis of quinolinic acid. researchgate.netnih.gov

Synthetic Approaches to Aryl-Substituted Derivatives

Modifications to the 2-hydroxyphenyl ring are a key strategy for probing the electronic requirements of the binding pocket of target enzymes. The introduction of various substituents onto the aromatic ring can significantly influence the compound's biological activity.

A common synthetic route to produce aryl-substituted analogs involves a Claisen condensation reaction. researchgate.net This approach typically starts with a substituted acetophenone (B1666503), which is condensed with a dialkyl oxalate (B1200264), such as diethyl oxalate or dimethyl oxalate, in the presence of a base like sodium ethoxide or sodium methoxide (B1231860). researchgate.net This reaction forms a diketoester intermediate which can then be hydrolyzed to the final α-keto acid. researchgate.net This method has been successfully used to synthesize derivatives with electron-withdrawing groups on the phenyl ring. researchgate.netnih.gov

Table 1: Examples of Aryl-Substituted Derivatives

| Derivative Name | Aryl Substituent | Synthetic Precursor | Reference |

|---|---|---|---|

| 4-(3-Chloro-2-hydroxyphenyl)-2-oxobut-3-enoic acid | 3-Chloro | 3'-Chloro-2'-hydroxyacetophenone | researchgate.net, nih.gov |

| 4-(3-Fluoro-2-hydroxyphenyl)-2-oxobut-3-enoic acid | 3-Fluoro | 3'-Fluoro-2'-hydroxyacetophenone | researchgate.net, nih.gov |

| 4-(4-Bromophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 4-Bromo | 4'-Bromoacetophenone | researchgate.net |

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group is a frequent target for modification to improve properties such as cell permeability.

Esterification: Esters of this compound can be synthesized directly from the corresponding substituted acetophenone and a dialkyl oxalate. researchgate.net For example, the condensation of a substituted acetophenone with dimethyl oxalate in the presence of sodium methoxide yields the methyl ester derivative. researchgate.net Hydrolysis of these esters, often using a strong base like sodium hydroxide (B78521) followed by acidification, can yield the parent carboxylic acid if desired. researchgate.net

Amidation: Amide derivatives can also be prepared. One reported method involves reacting the parent 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with anilines to form the corresponding anilides. researchgate.net

Table 2: Ester and Amide Derivatives

| Derivative Type | Functional Group | Synthetic Method | Reference |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Condensation of acetophenone with dimethyl oxalate | researchgate.net, nih.gov |

| Ethyl Ester | -COOCH₂CH₃ | Condensation of acetophenone with diethyl oxalate | researchgate.net |

Modification of the Hydroxyl Group

Etherification: A common modification is etherification, particularly methylation, to convert the hydroxyl group to a methoxy (B1213986) group. drugbank.com This is often achieved by reacting the hydroxyl group with a methylating agent. The resulting compound, 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid, has been documented as a distinct derivative. drugbank.com This change removes the hydrogen bond donating ability of the phenolic group and can provide insight into its role in biological activity.

Derivatization Strategies for Spectroscopic Probes and Mechanistic Studies

To study the mechanism of action and track the molecule within biological systems, derivatives suitable for spectroscopic analysis are synthesized. This often involves introducing new functional groups that can serve as handles for attaching labels or that have intrinsic spectroscopic properties.

One strategy is the introduction of a nitrogen-containing functional group. For instance, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids can be reacted with various hydrazones, such as benzophenone (B1666685) hydrazone, to yield 2-methylenehydrazino derivatives. researchgate.net These hydrazone derivatives possess altered chromophores which can be useful for spectroscopic studies. Furthermore, the synthesis of 2-amino-4-aryl-4-oxobut-2-enoic acid analogs has been reported. researchgate.netnih.gov The introduction of a primary amino group provides a reactive site for the attachment of fluorescent probes, affinity tags, or cross-linking agents, which are invaluable tools for target identification and mechanistic studies.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of Biological Interactions

Correlation of Molecular Structure with Observed Biochemical Activity Profiles

The relationship between the molecular architecture of 4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid and its derivatives profoundly influences their biochemical activities. Research into a series of related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids has identified them as potent inhibitors of the enzyme kynurenine-3-hydroxylase. nih.gov These compounds represent the most powerful inhibitors of this enzyme discovered to date. nih.gov The inhibitory activity is closely tied to the nature of the aryl substituent. For instance, analogs such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have demonstrated significant biological effects, including the prevention of interferon-gamma-induced synthesis of quinolinic acid in human macrophage cultures. nih.gov

Furthermore, studies on derivatives of the related compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have explored the impact of structural modifications on antioxidant activity. nih.gov Using quantum-chemistry descriptors, it was determined that the antioxidant potential of these derivatives is significantly affected by the substituent group. nih.gov For example, a derivative where the substituent (R) is a tert-Butyl (t-Bu) group is predicted to be a more potent antioxidant than ascorbic acid and other studied derivatives. nih.gov This enhancement is attributed to the electronic properties conferred by the t-Bu group, highlighting a clear structure-activity relationship. nih.gov

Investigation of Molecular Mechanisms of Action in Enzymatic Pathways

The interaction of this compound and its analogs with enzymes is a critical aspect of their biological function. In the context of enzyme inhibition, substrate analogs of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid are understood to bind within the active site of kynurenine-3-monooxygenase (KMO), thereby blocking its catalytic activity. researchgate.net

In metabolic pathways, enzymes must precisely recognize their substrates. The degradation of aromatic compounds involves dioxygenase enzymes, which exhibit remarkable substrate specificity. While not specific to this compound, studies on tryptophan 2,3-dioxygenase show that substrate binding is a highly ordered process that facilitates the subsequent binding of molecular oxygen and initiates the catalytic cycle. nih.gov Molecular docking studies, used to investigate the interaction between benzo[a]pyrene (B130552) and dioxygenase, have helped to predict that the initial enzymatic attack occurs at the C4–C5 positions, demonstrating how computational models can elucidate the initial steps of substrate-enzyme interaction. rsc.org The proper positioning of the substrate within the enzyme's active site is essential for catalysis to proceed. nih.gov

This compound, also known as 2-hydroxybenzalpyruvic acid, is a key intermediate in the microbial degradation of several polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov

Naphthalene (B1677914) Degradation: In the classical pathway for naphthalene degradation by many bacteria, the aromatic ring is first oxidized to cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, which is then dehydrogenated to 1,2-dihydroxynaphthalene. frontiersin.org This diol undergoes meta-cleavage of the ring, producing this compound (cis-o-hydroxybenzalpyruvate). nih.govfrontiersin.org This compound is then acted upon by a hydolase and an aldolase (B8822740) to form salicylaldehyde (B1680747) and pyruvate (B1213749). The salicylaldehyde is subsequently oxidized to salicylic (B10762653) acid, which is channeled into the central metabolism. nih.gov This role as a ring fission product is particularly noted in mesophilic pseudomonads. nih.gov

Phenanthrene (B1679779) Degradation: The degradation of phenanthrene often converges with the naphthalene pathway. ethz.ch Bacterial degradation of phenanthrene can be initiated by dioxygenation at the 3,4-position, leading through several steps to the formation of 1-hydroxy-2-naphthoic acid. nih.gov This intermediate can be further metabolized to 1,2-dihydroxynaphthalene, which then enters the naphthalene degradation pathway and is cleaved to this compound. nih.govethz.chresearchgate.net Some organisms, like Staphylococcus sp., utilize a novel pathway where 2-hydroxy-1-naphthoic acid is cleaved to form a related compound, trans-2,3-dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic acid. researchgate.net

Benzo[a]pyrene Degradation: While this compound itself is not typically identified, structurally analogous compounds are crucial intermediates in the breakdown of larger PAHs like benzo[a]pyrene (BaP). Following initial dioxygenation of the BaP molecule, subsequent meta-cleavage of the aromatic ring can result in the formation of cis-4-(8-hydroxypyren-7-yl)-2-oxobut-3-enoic acid or cis-4-(7-hydroxypyren-8-yl)-2-oxobut-3-enoic acid. nih.govresearchgate.netresearchgate.netnih.gov The identification of these larger α-keto acid metabolites demonstrates that this type of ring-cleavage mechanism is a conserved strategy in the microbial catabolism of complex aromatic compounds. researchgate.net

| Aromatic Compound | Key Precursor Intermediate | Reaction Type | Resulting α-Keto Acid | References |

|---|---|---|---|---|

| Naphthalene | 1,2-Dihydroxynaphthalene | Meta-ring cleavage | This compound | nih.govfrontiersin.orgnih.gov |

| Phenanthrene | 1,2-Dihydroxynaphthalene (from 1-hydroxy-2-naphthoic acid) | Meta-ring cleavage | This compound | nih.govethz.chresearchgate.net |

| Benzo[a]pyrene | Benzo[a]pyrene cis-7,8-dihydrodiol or cis-9,10-dihydrodiol | Meta-ring cleavage | cis-4-(8-hydroxypyren-7-yl)-2-oxobut-3-enoic acid or cis-4-(7-hydroxypyren-8-yl)-2-oxobut-3-enoic acid | nih.govresearchgate.netresearchgate.net |

This compound serves as a central metabolic intermediate in the catabolism of aromatic compounds by various microorganisms. It is a product of the "upper pathway" of naphthalene degradation, resulting from the meta-cleavage of 1,2-dihydroxynaphthalene. nih.govfrontiersin.org Its formation represents a key step in breaking down the stable aromatic ring structure into aliphatic acids that can be further processed. The subsequent conversion of this compound to salicylic acid allows it to be funneled into the "lower pathway," where it is typically converted to catechol or gentisate and ultimately enters the Krebs (TCA) cycle, providing carbon and energy for the cell. nih.govfrontiersin.org The convergence of degradation pathways for more complex PAHs, such as phenanthrene, onto this central naphthalene pathway underscores the pivotal role of this compound in the bioremediation of these environmental pollutants. ethz.ch

Ligand-Receptor Binding Studies (e.g., GABAB Receptor Antagonism for Related Analogs)

While this compound is primarily documented for its role as a metabolic intermediate, related chemical structures containing phenolic and carboxylic acid moieties have been investigated for their interactions with various cellular receptors. The GABAB receptor, a G-protein coupled receptor (GPCR), is a target for various therapeutic agents. nih.gov Positive allosteric modulators (PAMs) of the GABAB receptor, which enhance its function, include compounds with diverse structures. nih.gov Although direct analogs of this compound have not been prominently featured as GABAB receptor antagonists in the reviewed literature, some known modulators do contain aryl functionalities. For example, compounds like 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (CGP7930) are known GABAB PAMs, demonstrating that phenolic structures can be part of molecules that interact with this receptor class. nih.gov

Molecular Basis of Antioxidant Mechanisms for Derivatives (e.g., HAT, SPLET pathways)

Derivatives of this compound exhibit antioxidant properties, which can be explained through several chemical mechanisms, primarily the Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPLET) pathways. nih.gov The surrounding medium plays a crucial role in determining the dominant mechanism.

A computational study on derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid revealed that:

Hydrogen Atom Transfer (HAT): In the gas phase, the HAT mechanism is thermodynamically favored. This pathway involves the direct transfer of a hydrogen atom from the antioxidant molecule (specifically from the phenolic hydroxyl group) to a free radical, thereby neutralizing it. nih.gov

Sequential Proton Loss-Electron Transfer (SPLET): In polar solvents, the SPLET mechanism is the preferred pathway. This process occurs in two steps: first, the antioxidant molecule loses a proton (deprotonation), followed by the transfer of an electron to the radical species. nih.gov

The antioxidant capacity is highly dependent on the molecular structure. The presence of electron-donating groups can enhance antioxidant activity. For instance, a derivative substituted with a tert-Butyl (t-Bu) group was predicted to have a higher antioxidant capacity than other derivatives and even the reference antioxidant, ascorbic acid. nih.gov This is because the electron-donating nature of the t-Bu group stabilizes the resulting radical cation, making the initial transfer more favorable. nih.gov The general antioxidant activity of polyphenolic compounds, a class to which these derivatives belong, stems from the redox properties of their phenolic hydroxyl groups, which can scavenge harmful reactive oxygen species (ROS). mdpi.com

| Antioxidant Mechanism | Description | Favored Environment | Structural Influence | References |

|---|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) from the antioxidant to a free radical. | Gas phase (non-polar) | Depends on the bond dissociation enthalpy of the O-H bond. | nih.gov |

| Sequential Proton Loss-Electron Transfer (SPLET) | A two-step process involving initial deprotonation of the antioxidant followed by electron transfer to the radical. | Polar solvents | Enhanced by electron-donating groups that stabilize the resulting cation. | nih.gov |

Radical Scavenging Kinetics and Thermodynamics

While direct kinetic and thermodynamic data for this compound are not extensively available in the literature, valuable insights can be drawn from computational studies on structurally analogous compounds, such as 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid. cdnsciencepub.comnih.gov These studies provide a framework for understanding the potential mechanisms and efficiencies of radical scavenging.

The primary mechanisms by which phenolic compounds exert their antioxidant activity are through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPLET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The favorability of this process is related to the O-H bond dissociation enthalpy (BDE). A lower BDE indicates an easier donation of the hydrogen atom and thus, a higher antioxidant activity.

Sequential Proton Loss-Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents and involves the initial deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical. The efficiency of the SPLET mechanism is influenced by the proton affinity (PA) and electron transfer enthalpy (ETE).

Computational studies on related oxobut-2-enoic acid derivatives indicate that the HAT mechanism is generally more favored in nonpolar (lipid) environments, while the SPLET mechanism is predominant in polar (aqueous) environments. nih.gov The solvent polarity plays a crucial role in the kinetics of radical scavenging. For instance, the radical scavenging activity of some related compounds has been shown to be significantly faster in aqueous solutions compared to lipid media. cdnsciencepub.com

The table below, derived from computational analysis of a related compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid (Compound A), illustrates the calculated kinetic and thermodynamic parameters that are likely to be relevant for understanding the antioxidant activity of this compound. cdnsciencepub.com

| Parameter | Value (for Compound A) | Significance for Antioxidant Activity |

| Rate Constant (vs. CH3OO• in aqueous solution) | 1.49 × 10⁸ M⁻¹s⁻¹ | Indicates very fast scavenging of peroxyl radicals. |

| pKa | Not specified | A lower pKa would favor the SPLET mechanism in polar solvents. |

Note: The data presented is for the analogous compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and is used here for illustrative purposes.

Influence of Substituent Effects on Antioxidant Efficiency

The efficiency of a phenolic antioxidant can be significantly modulated by the presence of various substituents on the aromatic ring. These substituents can influence the electronic properties of the molecule, thereby affecting the stability of the resulting phenoxyl radical and the thermodynamics of the scavenging reactions.

General principles derived from studies on various phenolic acids suggest that:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and additional hydroxyl (-OH) groups, generally enhance antioxidant activity. nih.gov They increase the electron density on the aromatic ring, which can stabilize the phenoxyl radical formed after hydrogen donation. The position of these groups is also critical, with ortho and para substitutions often leading to greater stabilization through resonance effects. nih.govresearchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, can have a more complex effect. While they can increase the acidity of the phenolic proton, potentially favoring the SPLET mechanism, they may also destabilize the phenoxyl radical.

In the case of this compound, the key structural features influencing its antioxidant efficiency are the phenolic hydroxyl group and the 2-oxobut-3-enoic acid side chain. The position of the hydroxyl group at the ortho position to the side chain can lead to intramolecular hydrogen bonding, which may influence the BDE of the phenolic O-H bond.

To illustrate the impact of substituents, computational studies on derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have shown that the introduction of a bulky electron-donating group, such as a tert-butyl group at the ortho position to the phenolic hydroxyl, can significantly enhance antioxidant activity. cdnsciencepub.com This enhancement is attributed to both steric hindrance that protects the phenoxyl radical and electronic effects that increase its stability.

The following table summarizes the predicted antioxidant activity of various substituted analogs of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, highlighting the influence of different substituents. nih.gov

| Compound | Substituent (R) | Predicted Antioxidant Activity Ranking |

| A | H | Base Compound |

| B | OCH₃ | Higher than A |

| C | Cl | Lower than A |

| D | NO₂ | Lowest |

| E | t-Bu | Highest |

Note: This data is for derivatives of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and serves to illustrate the principles of substituent effects.

These findings suggest that strategic modification of the phenyl ring of this compound could be a viable approach to modulate its antioxidant potency.

Advanced Spectroscopic and Analytical Characterization of 4 2 Hydroxyphenyl 2 Oxobut 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For a molecule like 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, NMR is essential not only for assigning the proton (¹H) and carbon (¹³C) signals but also for understanding its dynamic conformational behavior, primarily the keto-enol tautomerism. researchgate.net

Advanced 1D and 2D NMR Techniques

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide the initial framework for structural analysis. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons of the butenoic acid chain, and the exchangeable phenolic and carboxylic acid protons. The coupling patterns between these protons would help establish their connectivity.

Given the complexity arising from potential tautomers and rotamers, 2D NMR experiments are indispensable for unambiguous assignments. Key techniques include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks, for instance, connecting the vinyl protons and tracing the correlations within the hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the phenyl ring to the butenoic acid chain and identifying the quaternary carbons (C=O, C-OH).

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is particularly useful for establishing the stereochemistry (E/Z) of the double bond and the preferred conformation around the single bonds. For example, a NOESY correlation between a vinyl proton and an ortho-proton on the phenyl ring can confirm the geometry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Enol Form) (Note: These are hypothetical values for illustrative purposes and would need experimental verification.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 165.0 - 170.0 |

| Ketone Carbonyl (C=O) | - | 190.0 - 195.0 |

| Phenolic Hydroxyl (-OH) | 8.0 - 9.5 (broad s) | - |

| C-OH (Aromatic) | - | 155.0 - 160.0 |

| Vinyl CH (α to C=O) | 6.8 - 7.2 (d) | 125.0 - 130.0 |

| Vinyl CH (β to C=O) | 7.5 - 7.9 (d) | 135.0 - 140.0 |

| Aromatic CH | 6.9 - 7.5 (m) | 115.0 - 130.0 |

Dynamic NMR Studies for Conformational Analysis

A key structural feature of this compound is its potential to exist as a mixture of keto-enol tautomers. The equilibrium between these forms is influenced by solvent, temperature, and pH. researchgate.netnih.gov Dynamic NMR (DNMR) is the ideal technique for investigating such equilibria.

The primary equilibrium would be between the diketo form and two possible enol forms. The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation. thermofisher.com

Temperature-variable NMR studies can provide thermodynamic and kinetic data on the tautomeric interconversion. nih.gov As the temperature is changed, the rate of interconversion between tautomers may become slow or fast on the NMR timescale, leading to either distinct sets of signals for each tautomer or averaged signals. By analyzing the changes in the line shape of the signals, it is possible to calculate the activation energy (Ea) and equilibrium constants (Keq) for the tautomerism. researchgate.net For example, studies on the related phenylpyruvic acid in DMSO solvent showed that the enol form is favored at room temperature (93.5%), with the population of the keto form increasing at higher temperatures. nih.gov A similar investigation would be critical to understanding the conformational landscape of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₁₀H₈O₄) is 192.17 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₈O₄ with high accuracy. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating the molecular ion, likely the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to induce fragmentation. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Expected fragmentation pathways would include:

Loss of water (H₂O, 18 Da).

Loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

Loss of a carboxyl group (•COOH, 45 Da).

Cleavage at the C-C bonds of the butenoic chain.

Formation of a stable 2-hydroxybenzoyl cation or related fragments.

Table 2: Hypothetical Fragmentation Data for this compound in MS/MS (Note: These m/z values are for illustrative purposes.)

| m/z (mass/charge) | Possible Fragment | Fragment Lost |

| 191 | [M-H]⁻ | H |

| 173 | [M-H-H₂O]⁻ | H₂O |

| 147 | [M-H-CO₂]⁻ | CO₂ |

| 121 | [C₇H₅O₂]⁻ | C₃H₃O₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. The spectra of this compound would be characterized by several key absorption bands.

O-H Stretching: A broad band in the region of 3400-2500 cm⁻¹ would be expected, corresponding to the overlapping stretching vibrations of the carboxylic acid and phenolic hydroxyl groups, which are likely involved in hydrogen bonding.

C=O Stretching: Two distinct carbonyl stretching bands would be anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the α-keto C=O stretch would be at a slightly lower wavenumber, perhaps 1650-1680 cm⁻¹, due to conjugation with the double bond and phenyl ring. The presence of enol tautomers would further complicate this region.

C=C Stretching: Vibrations for the vinylic C=C and aromatic C=C bonds would appear in the 1650-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: These would be found in the fingerprint region (1300-1000 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetrical, less polar bonds, providing complementary information on the C=C and aromatic ring vibrations. Differences in the IR and Raman spectra could also help distinguish between different polymorphic forms if the compound is analyzed in the solid state. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For this compound, this technique would unambiguously determine which tautomer (keto or enol) exists in the crystalline form. researchgate.net

A crystallographic study would reveal:

The precise geometry (E or Z) of the C=C double bond.

The planarity of the molecule and the torsion angles between the phenyl ring and the side chain.

The nature of the intermolecular hydrogen bonding network, which could involve the carboxylic acid, ketone, and phenol (B47542) groups, dictating the crystal packing.

For instance, a study on the related o-nitrophenylpyruvic acid revealed that the keto tautomer was the form present in the crystal, with the molecules forming hydrogen-bonded pairs. researchgate.net A similar analysis would be invaluable for understanding the solid-state properties of this compound.

Circular Dichroism and Optical Rotatory Dispersion (if chiral derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if chiral derivatives of this compound were synthesized, or if it were to form a complex with a chiral entity (such as a protein), these techniques would become highly relevant. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is extremely sensitive to the stereochemistry and conformation of chiral molecules. It could be used to determine the absolute configuration of a chiral center or to study conformational changes upon binding to a biological macromolecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the ground-state electronic properties and optimized geometry of a compound.

Key applications for a molecule like 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid would involve calculating fundamental electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In studies of structurally similar phenolic compounds, DFT has been employed to investigate antioxidant mechanisms. For instance, research on derivatives like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid utilized DFT at the B3LYP/6-31++G(2d,2p) level to determine that mechanisms like hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPLET) are favored in different solvent environments. Such calculations help predict whether a compound is likely to act as a potent antioxidant.

Table 1: Representative Electronic Properties Calculated via DFT This table presents typical data generated from DFT calculations for phenolic acids. The values are illustrative and not specific to this compound.

| Calculated Property | Description | Typical Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 5.0 Debye |

| Ionization Potential | The energy required to remove an electron from a molecule. | 6.0 to 7.5 eV |

| Electron Affinity | The energy released when an electron is added to a molecule. | 1.5 to 2.5 eV |

Ab Initio Methods for Mechanistic Insights

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These highly accurate, though computationally intensive, methods are exceptionally well-suited for mapping out complex reaction mechanisms and potential energy surfaces.

For a compound like this compound, ab initio calculations could be used to provide detailed mechanistic insights into its synthesis, degradation, or biochemical reactions. For example, studies on the reaction of aminyl radicals (like CH₃NH) with atmospheric oxidants have used high-level ab initio methods combined with kinetic modeling to meticulously map the reaction pathways. rsc.org This approach identifies transition states, intermediate structures, and reaction products, calculating the energy barriers for each step. rsc.org Such analysis reveals the most likely reaction channels under various conditions of temperature and pressure, providing a deep understanding of the reaction kinetics. rsc.org

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a dynamic picture of molecular behavior.

An MD simulation of this compound would reveal its conformational flexibility. The molecule is not static; its rotatable bonds allow it to adopt various shapes (conformers). MD simulations explore this conformational space, identifying the most stable and frequently occurring structures. Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, MD can accurately model the influence of the solvent on the compound's conformation and dynamics.

In studies of other bioactive molecules, MD simulations are used to assess the stability of a ligand when bound to a protein. josa.ro Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. A stable RMSD over the simulation time suggests that the molecule has reached an equilibrium state in its environment. josa.ro

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and chemical biology for identifying potential biological targets of a compound and understanding its mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

Analysis of the docked pose reveals specific interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the hydroxyl and carboxylic acid groups on the compound) and acceptors on the protein.

Hydrophobic Interactions: Occur between nonpolar regions, such as the phenyl ring of the compound and nonpolar amino acid residues.

Pi-Stacking: Interactions between aromatic rings.

Docking studies on similar phenolic compounds, such as chlorogenic acid and rosmarinic acid, have been used to explore their potential as inhibitors of enzymes or viral proteins, like the SARS-CoV-2 main protease. nih.gov These studies identify key amino acid residues within the protein's active site that are essential for binding. nih.govnih.gov

Table 2: Representative Molecular Docking Interaction Data This interactive table illustrates the type of data generated from a molecular docking study of a phenolic ligand with a hypothetical protein target.

| Parameter | Value/Description |

| Protein Target | Example: Xanthine Oxidase |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | SER-108, GLY-215, LYS-345, PHE-450 |

| Hydrogen Bonds | Ligand's hydroxyl group to SER-108 backbone.Ligand's carboxyl group to LYS-345 side chain. |

| Hydrophobic Interactions | Ligand's phenyl ring with PHE-450. |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic transitions between molecular orbitals. For related hydroxyphenyl derivatives, calculations have been used to identify the specific electronic transitions responsible for the observed absorption maxima.

Beyond spectroscopy, computational methods can predict entire reaction pathways and product distributions. As seen in ab initio kinetic studies, by calculating the potential energy surface for a reaction, researchers can model the kinetics based on frameworks like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. rsc.org This allows for the prediction of how reaction rates and the prevalence of different products change with environmental factors like temperature and pressure, offering a comprehensive view of the reaction's dynamics. rsc.org

Role in Biological Systems and Biochemical Pathways

Endogenous Formation and Degradation in Microbial Systems

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, also known as 2-hydroxybenzalpyruvic acid, is a key intermediate in the microbial catabolism of various aromatic compounds. nih.govnih.gov It does not typically accumulate in microbial systems but is rather a transient metabolite in specific degradation pathways. Its formation is a result of the meta-cleavage of catecholic compounds, a common strategy employed by bacteria and fungi to break down aromatic rings. plos.org

The formation and degradation of this compound are integral to the meta-cleavage pathway. For instance, in the degradation of naphthalene (B1677914) by certain bacteria, the pathway proceeds through salicylate (B1505791), which is then converted to catechol. kegg.jp The catechol ring is subsequently opened by the enzyme catechol 2,3-dioxygenase to form 2-hydroxymuconic semialdehyde. Through a series of enzymatic steps, this intermediate is converted, leading eventually to compounds that can enter central metabolic pathways like the Krebs cycle. plos.org In the specific context of naphthalenesulfonate degradation by Sphingomonas xenophaga, 4-(2-hydroxyphenyl)-2-oxobut-3-enoate is formed and then cleaved by the enzyme trans-o-hydroxybenzylidenepyruvate hydratase-aldolase into salicylaldehyde (B1680747) and pyruvate (B1213749). kegg.jp

Similarly, in the degradation of other aromatic compounds like phenol (B47542), the pathway often converges at the formation of catechol. ethz.ch The subsequent meta-cleavage leads to intermediates that are structurally related to this compound, which are then funneled into primary metabolism. plos.org For example, the degradation of 4-hydroxyphenylacetate (B1229458) in Escherichia coli involves the formation of homoprotocatechuate, which undergoes meta-cleavage to yield 5-(carboxymethyl)-2-hydroxymuconic semialdehyde, which is then processed to yield pyruvate and succinyl-CoA. nih.gov While not the exact titular compound, this illustrates the central role of this class of oxobutenoic acid derivatives in the breakdown of aromatic molecules.

The degradation of the compound itself is rapid, catalyzed by specific hydrolases or hydratase-aldolases. kegg.jpd-nb.info These enzymes break the carbon-carbon bond, yielding simpler molecules that the microorganism can utilize for energy and biomass. kegg.jp The degradation of 4-(2-hydroxyphenyl)-2-oxobut-3-enoate to salicylaldehyde and pyruvate is a prime example of this, effectively channeling a complex aromatic structure into intermediates of glycolysis and further aromatic catabolism. kegg.jp

Involvement in Xenobiotic Metabolism and Biodegradation

This compound and its structural analogs are significant metabolites in the biodegradation of xenobiotic compounds, particularly polycyclic aromatic hydrocarbons (PAHs) and related pollutants. Microorganisms have evolved sophisticated enzymatic pathways to break down these often recalcitrant molecules, and meta-cleavage pathways featuring these intermediates are common. pageplace.de

A prominent example is the degradation of dibenzofuran (B1670420), a toxic and persistent environmental pollutant. ethz.ch Several bacterial strains, including Ralstonia sp. SBUG 290 and Brevibacterium sp. DPO 1361, metabolize dibenzofuran through pathways that generate related intermediates. nih.govnih.gov In Ralstonia sp. SBUG 290, dibenzofuran is co-metabolized, leading to the formation of 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, a structurally similar ring fission product. nih.gov In Brevibacterium sp. DPO 1361, the degradation of dibenzofuran proceeds via angular dioxygenation to form 3-(2-hydroxyphenyl)catechol. d-nb.infonih.gov This intermediate undergoes proximal meta ring cleavage to yield 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, which is subsequently hydrolyzed to salicylate and 2-oxo-4-pentenoate. nih.gov

The degradation of phenanthrene (B1679779), another widespread PAH, also involves a similar intermediate. nih.gov Bacterial degradation can proceed through the meta-cleavage of naphthalene-1,2-diol, a downstream metabolite of phenanthrene catabolism, to form 2-hydroxybenzalpyruvic acid (an alternative name for this compound). nih.gov This highlights the role of the compound as a converging point in the breakdown of complex aromatic structures.

The table below summarizes the involvement of this compound or its close analogs in the degradation of various xenobiotics.

| Xenobiotic Compound | Microorganism(s) | Key Intermediate(s) | Pathway Significance |

| Dibenzofuran | Brevibacterium sp. DPO 1361 nih.gov | 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid | Proximal meta-cleavage of a catecholic intermediate derived from angular dioxygenation. nih.gov |

| Dibenzofuran | Ralstonia sp. SBUG 290 nih.gov | 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid | Co-metabolic degradation via lateral dioxygenation and meta-cleavage. nih.gov |

| Naphthalenesulfonates | Sphingomonas xenophaga BN6 kegg.jp | (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate | Central intermediate in the catabolic pathway leading to salicylaldehyde and pyruvate. kegg.jp |

| Phenanthrene | Various bacteria nih.gov | 2-Hydroxybenzalpyruvic acid | Formed from the meta-cleavage of naphthalene-1,2-diol, a downstream product of phenanthrene catabolism. nih.gov |

| Biphenyl (B1667301) | Pseudomonas cruciviae S93B1 wikipedia.org | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | An analog that is a key intermediate in the biphenyl degradation pathway. wikipedia.org |

Enzyme-Catalyzed Reactions Involving the Compound or its Analogs

The biotransformation of this compound and its analogs is mediated by specific enzymes that catalyze key steps in catabolic pathways. These enzymes are crucial for cleaving the carbon backbone of the molecule, leading to metabolites that can enter central metabolic cycles.

One of the most well-characterized enzymes is trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45). kegg.jp This enzyme, found in bacteria that degrade naphthalenesulfonates, catalyzes the hydration and subsequent retro-aldol cleavage of (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate. kegg.jp The reaction yields salicylaldehyde and pyruvate, effectively breaking the C6-C3 side chain derived from the aromatic precursor. kegg.jp

Another important class of enzymes includes hydrolases that act on related hexadienoic acid structures. For example, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) is a C-C hydrolase from the biphenyl degradation pathway. researchgate.net It cleaves its substrate, an analog of the title compound, into benzoic acid and 2-hydroxypenta-2,4-dienoate. Research on BphD from Burkholderia xenovorans LB400 has provided insights into a general base-catalyzed mechanism for C-C bond cleavage. researchgate.net

Additionally, reductases can be involved in the processing of these intermediates. The enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase (EC 1.3.1.40) from Pseudomonas cruciviae catalyzes the NADPH-dependent reduction of its substrate to 2,6-dioxo-6-phenylhexanoate. wikipedia.org This reaction is part of the biphenyl degradation pathway. wikipedia.org

The following table details key enzymes that catalyze reactions involving this compound or its close structural analogs.

| Enzyme Name (EC Number) | Substrate(s) | Product(s) | Microorganism Source | Metabolic Pathway |

| trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (EC 4.1.2.45) kegg.jp | (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate, H₂O | Salicylaldehyde, Pyruvate | Sphingomonas xenophaga BN6 | Naphthalenesulfonate Degradation kegg.jp |

| 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid hydrolase nih.gov | 2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, H₂O | Salicylate, 2-Oxo-4-pentenoate | Brevibacterium sp. DPO 1361 | Dibenzofuran Degradation nih.gov |

| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase (EC 1.3.1.40) wikipedia.org | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, NADPH, H⁺ | 2,6-Dioxo-6-phenylhexanoate, NADP⁺ | Pseudomonas cruciviae S93B1 | Biphenyl Degradation wikipedia.org |

| 2-Hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid hydrolase (BphD) researchgate.net | 2-Hydroxy-6-keto-6-phenylhexa-2,4-dienoic acid, H₂O | Benzoic acid, 2-Hydroxypenta-2,4-dienoate | Burkholderia xenovorans LB400 | Biphenyl Degradation researchgate.net |

Precursor or Intermediate in Biosynthetic Routes of Natural Products

Current scientific literature primarily identifies this compound as an intermediate in catabolic pathways, responsible for breaking down complex aromatic molecules into simpler constituents. nih.govkegg.jp Its role is to serve as a transient species that is quickly converted into primary metabolites like pyruvate, acetaldehyde, and salicylate, which can then be utilized by the organism for energy and growth. nih.govplos.orgkegg.jp

The biosynthesis of most plant and microbial phenolic secondary metabolites occurs through well-established anabolic routes, principally the shikimic acid and the malonic acid pathways. uobabylon.edu.iqviper.ac.inresearchgate.net The shikimic acid pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are the building blocks for a vast array of natural products like flavonoids, tannins, and lignins. viper.ac.inresearchgate.net The malonic acid pathway, which starts with acetyl-CoA, is also a significant source of phenolics, especially in fungi and bacteria. uobabylon.edu.iq

Emerging Research Applications Non Clinical

Development of Enzyme Inhibitors or Modulators

Research has identified a class of compounds, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives, as potent inhibitors of kynurenine (B1673888) 3-monooxygenase (KMO), an enzyme also known as kynurenine 3-hydroxylase. nih.gov KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism in mammals. bldpharm.com

Inhibition of KMO is a significant area of research as it can modulate the levels of neuroactive metabolites in the kynurenine pathway. bldpharm.com Specifically, inhibiting KMO can decrease the production of potentially neurotoxic compounds such as 3-hydroxykynurenine and quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid. researchgate.net This modulation of the kynurenine pathway is being investigated for its therapeutic potential in a range of neurological and inflammatory conditions. nih.gov

While the specific inhibitory potency of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is not extensively detailed in the available literature, the broader class of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids has been described as the most potent inhibitors of KMO disclosed to date. nih.gov This suggests that this compound and its derivatives are promising lead structures for the development of novel KMO inhibitors.

Application in Chemoenzymatic Synthesis of Complex Molecules

No direct research applications of this compound in the chemoenzymatic synthesis of complex molecules have been identified in the reviewed literature. However, related research has demonstrated the use of a lipase-catalyzed kinetic resolution coupled with a racemase in the deracemization of the structurally similar (±)-2-hydroxy-4-phenylbut-3-enoic acid, highlighting the potential for enzymatic methods in the synthesis of related chiral building blocks.

Use as a Chemical Probe for Biological Processes

Based on the available scientific literature, there is no documented use of this compound as a chemical probe for studying biological processes.

Materials Science Applications (if applicable to specific derivatives)

Current research has not indicated any applications of this compound or its specific derivatives in the field of materials science.

Environmental Bioremediation Studies (e.g., in PAH degradation)

In the field of environmental science, this compound, also known by its synonym 2-hydroxybenzalpyruvic acid, has been identified as a key metabolic intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of persistent and often toxic environmental pollutants.

Certain bacteria are capable of breaking down these complex aromatic compounds, and this compound appears in the degradation pathways of naphthalene (B1677914) and phenanthrene (B1679779). nih.gov For instance, in the degradation of naphthalene by some mesophilic pseudomonads, 1,2-dihydroxynaphthalene is cleaved to form 2-hydroxybenzalpyruvic acid. nih.gov Similarly, in the degradation of phenanthrene, meta-cleavage of 2-hydroxy-1-naphthoic acid can lead to the formation of trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid, a closely related compound.

The role of this compound as an intermediate in these pathways is crucial for the complete mineralization of PAHs into less harmful substances. The table below summarizes the involvement of this compound in the degradation of specific PAHs by different bacterial genera.

| Polycyclic Aromatic Hydrocarbon (PAH) | Degrading Bacteria (Genus) | Metabolic Pathway | Intermediate Compound |

| Naphthalene | Pseudomonas | meta-cleavage of 1,2-dihydroxynaphthalene | This compound |

| Phenanthrene | Staphylococcus | meta-cleavage of 2-hydroxy-1-naphthoic acid | trans-2,3-Dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid (related compound) |

Future Research Directions and Unaddressed Challenges

Elucidation of Undiscovered Metabolic Pathways

A significant gap in our understanding of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid lies in its metabolic journey within biological systems. While its interaction with the kynurenine (B1673888) pathway is established, the specific enzymatic processes that govern its transformation and degradation remain largely uncharacterized. Future research should prioritize the identification of its metabolic products and the enzymes responsible for these transformations.

Given its structure as a phenolic α-keto acid, several metabolic routes are plausible. The phenolic hydroxyl group may undergo glucuronidation or sulfation, common detoxification pathways for phenolic compounds. The α-keto acid moiety could be subject to decarboxylation, reduction, or transamination. mdpi.com Studies on the in vivo and in vitro metabolism of structurally similar compounds, such as other phenolic acids and α-keto acids, can provide initial clues. researchgate.netacs.org For instance, the biotransformation of phenolic acids is known to involve decarboxylation, reduction, and hydrolysis, often mediated by the gut microbiota. mdpi.com Furthermore, α-keto acids are known to be interconverted with their corresponding amino acids through the action of transaminases. mdpi.com

Investigating the biotransformation of this compound by human liver microsomes and other relevant enzyme systems will be crucial. researchgate.net Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be indispensable in identifying and characterizing novel metabolites. Unraveling these metabolic pathways is not only fundamental to understanding its pharmacokinetic and pharmacodynamic profile but also for identifying potentially active or toxic metabolites.

Development of Novel Synthetic Methodologies

The synthesis of this compound and its analogs is a critical area for advancement. While traditional methods for synthesizing α-keto acids exist, there is a pressing need for more efficient, stereoselective, and environmentally benign approaches. researchgate.netnih.gov

Recent developments in synthetic organic chemistry offer promising avenues. Green chemistry principles, such as the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts, should be explored to develop more sustainable synthetic routes. researchgate.netnih.govrsc.orgnih.gov For example, the synthesis of various heterocyclic compounds has been shown to be more efficient and environmentally friendly under microwave irradiation. researchgate.net

A key challenge is the stereoselective synthesis of this compound, as the presence of a chiral center at the C2 position could significantly influence its biological activity. The development of asymmetric hydrogenation techniques using chiral catalysts, such as iridium complexes, could provide a direct and efficient method for producing enantiomerically pure α-hydroxy acids, which are precursors to α-keto acids. nih.gov Furthermore, biocatalytic approaches, employing enzymes like methyltransferases or oxidases, offer a highly specific and sustainable alternative for asymmetric synthesis. mdpi.comnih.govresearchgate.net The enzymatic production of α-keto acids is gaining attention due to its potential for high efficiency and specificity under mild reaction conditions. mdpi.com

Exploration of New Biological Activities beyond Known Mechanisms